molecular formula C19H16O5S B14141434 2,3-Dimethoxy-5-(phenylmethanesulfinyl)naphthalene-1,4-dione CAS No. 89227-26-9

2,3-Dimethoxy-5-(phenylmethanesulfinyl)naphthalene-1,4-dione

Cat. No.: B14141434
CAS No.: 89227-26-9
M. Wt: 356.4 g/mol
InChI Key: NNDMZIADSVOSSC-UHFFFAOYSA-N
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Description

2,3-Dimethoxy-5-(phenylmethanesulfinyl)naphthalene-1,4-dione is a compound belonging to the class of naphthoquinones. Naphthoquinones are known for their diverse biological activities and are often used in medicinal chemistry. This particular compound features a naphthalene core with methoxy groups at positions 2 and 3, and a phenylmethanesulfinyl group at position 5.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dimethoxy-5-(phenylmethanesulfinyl)naphthalene-1,4-dione typically involves the introduction of methoxy groups and a phenylmethanesulfinyl group onto a naphthoquinone core. One common method involves the use of methoxy-substituted naphthoquinones as starting materials. The phenylmethanesulfinyl group can be introduced via sulfoxidation reactions using appropriate sulfoxidizing agents under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale sulfoxidation processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethoxy-5-(phenylmethanesulfinyl)naphthalene-1,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the naphthalene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include sulfone derivatives, hydroquinone derivatives, and various substituted naphthoquinones, depending on the specific reagents and conditions used .

Mechanism of Action

The compound exerts its effects primarily through redox cycling, which induces the formation of intracellular superoxide anions. These reactive oxygen species can lead to oxidative stress, triggering various cellular responses such as apoptosis or necrosis. The molecular targets and pathways involved include mitochondrial pathways and the activation of caspases, which are crucial for the execution of apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Dimethoxy-5-(phenylmethanesulfinyl)naphthalene-1,4-dione is unique due to the presence of the phenylmethanesulfinyl group, which imparts distinct redox properties and biological activities. This makes it a valuable compound for studying oxidative stress and its effects on cellular processes .

Properties

CAS No.

89227-26-9

Molecular Formula

C19H16O5S

Molecular Weight

356.4 g/mol

IUPAC Name

5-benzylsulfinyl-2,3-dimethoxynaphthalene-1,4-dione

InChI

InChI=1S/C19H16O5S/c1-23-18-16(20)13-9-6-10-14(15(13)17(21)19(18)24-2)25(22)11-12-7-4-3-5-8-12/h3-10H,11H2,1-2H3

InChI Key

NNDMZIADSVOSSC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=O)C2=C(C1=O)C=CC=C2S(=O)CC3=CC=CC=C3)OC

Origin of Product

United States

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